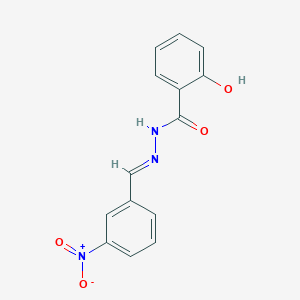![molecular formula C20H22BrN3O5 B11554549 (3E)-3-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide](/img/structure/B11554549.png)
(3E)-3-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its complex structure, which includes bromine, methoxy, and phenoxy groups, making it an interesting subject for chemical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Phenoxy Acetamide Intermediate: This step involves the reaction of 4-bromo-2-methoxyphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-bromo-2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with an amine, such as 2-methoxyaniline, to form the phenoxy acetamide intermediate.
Formation of the Butanamide Derivative: The phenoxy acetamide intermediate is then reacted with butanoyl chloride in the presence of a base to form the final product, (3E)-3-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-3-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium thiolate in polar solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(3E)-3-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (3E)-3-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups can enhance binding affinity and specificity, while the imino and amido groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3E)-3-{[2-(4-CHLORO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE
- (3E)-3-{[2-(4-FLUORO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE
- (3E)-3-{[2-(4-IODO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE
Uniqueness
The uniqueness of (3E)-3-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the bromine atom, in particular, can enhance its reactivity and binding affinity compared to similar compounds with different halogen atoms.
Propriétés
Formule moléculaire |
C20H22BrN3O5 |
|---|---|
Poids moléculaire |
464.3 g/mol |
Nom IUPAC |
(3E)-3-[[2-(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene]-N-(2-methoxyphenyl)butanamide |
InChI |
InChI=1S/C20H22BrN3O5/c1-13(10-19(25)22-15-6-4-5-7-16(15)27-2)23-24-20(26)12-29-17-9-8-14(21)11-18(17)28-3/h4-9,11H,10,12H2,1-3H3,(H,22,25)(H,24,26)/b23-13+ |
Clé InChI |
HRJUXZQURPYMGC-YDZHTSKRSA-N |
SMILES isomérique |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)OC)/CC(=O)NC2=CC=CC=C2OC |
SMILES canonique |
CC(=NNC(=O)COC1=C(C=C(C=C1)Br)OC)CC(=O)NC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromo-2-methoxyphenoxy)-N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B11554472.png)
![2-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11554478.png)
![2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11554492.png)

![4-nitro-N'-[(E)-{2-[(2-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11554512.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-4-ethoxybenzohydrazide](/img/structure/B11554519.png)

![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11554533.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B11554538.png)
![N'-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11554541.png)
![N'-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B11554543.png)
![N-(5-Chloro-2-methylphenyl)-1-{N'-[(E)-(3-methylphenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B11554545.png)
![N'-[(1E)-1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11554548.png)
![4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate](/img/structure/B11554551.png)
